molecular formula C12H12N4O2 B2711948 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine CAS No. 2034369-71-4

4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B2711948
CAS No.: 2034369-71-4
M. Wt: 244.254
InChI Key: ZHKOTNIMFPDHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. Its structure integrates three privileged pharmacophores: a pyridine ring, a pyrrolidine scaffold, and a 1,2,4-oxadiazole heterocycle. The pyridine ring is a ubiquitous scaffold in medicinal chemistry, known to improve aqueous solubility and is found in numerous therapeutic agents . The 1,2,4-oxadiazole ring is a versatile bioisostere commonly used to replace ester or amide functionalities, enhancing metabolic stability and influencing the molecule's binding affinity to biological targets . This molecular architecture suggests significant potential for interacting with a range of enzymatic targets and receptors. Based on the known activities of its constituent parts, this compound is a valuable chemical tool for researchers investigating novel antibacterial agents . Hybrid molecules containing pyrrolidine and 1,2,4-oxadiazole motifs have demonstrated potent inhibitory effects against bacterial targets like DNA gyrase and topoisomerase IV . Furthermore, the structural features align with compounds investigated for their role in modulating multidrug resistance (MDR) in cancer . Research indicates that nitrogen-containing moieties, including pyridine and 1,2,4-oxadiazole, are key pharmacophores in inhibitors of P-glycoprotein (P-gp), a major efflux transporter responsible for chemotherapy resistance . The molecule's potential extends to neuroscience and metabolic disease research , as similar heterocyclic hybrids are explored as agonists for G protein-coupled receptors (GPCRs), which are prominent drug targets . Researchers can utilize this compound as a key intermediate or a final scaffold to develop new lead compounds, study structure-activity relationships (SAR), and probe novel mechanisms of action across various therapeutic areas.

Properties

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-12(9-1-4-13-5-2-9)16-6-3-10(7-16)11-14-8-18-15-11/h1-2,4-5,8,10H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKOTNIMFPDHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The oxadiazole ring can undergo oxidation reactions, potentially forming N-oxides.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: N-oxides of the oxadiazole ring.

    Reduction: Piperidine derivatives.

    Substitution: Substituted pyridine derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new ligands for coordination chemistry.

Biology and Medicine:

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), leading to the activation of downstream signaling pathways that regulate metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications/Findings Reference
4-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine Pyrrolidine-1-carbonyl linked to pyridine; oxadiazole at pyrrolidine-3-position C₁₃H₁₃N₅O₂ 283.28 (calculated) High polarity (amide + oxadiazole); moderate logP (estimated ~1.5–2.0) Hypothesized for CNS targets due to pyrrolidine’s conformational flexibility
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine Cyclopropyl at oxadiazole-5-position C₉H₈N₃O 174.18 LogP: ~2.0 (predicted); increased lipophilicity vs. methyl-substituted analogs Building block for bioactive molecules (e.g., kinase inhibitors)
3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine Methyl at oxadiazole-5-position C₈H₇N₃O 161.16 Lower molecular weight; logP: ~1.3 (predicted) Intermediate in synthesis of agrochemicals or pharmaceuticals
3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine Phenoxymethyl at oxadiazole-5-position C₁₄H₁₁N₃O₂ 253.26 logP: 2.4984; moderate solubility (logSw: -2.0675) Potential S1P receptor modulator (analogous to ’s patent compounds)
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine 4-Methylphenyl at oxadiazole-5-position C₁₃H₁₁N₃O 225.25 Enhanced aromaticity; higher logP (~3.0) Screening compound for drug discovery (e.g., ChemBridge-5906014)
3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine Piperidin-4-yl at oxadiazole-5-position C₁₂H₁₄N₄O 230.27 Basic nitrogen in piperidine; mp: 80–83°C Irritant class; possible CNS applications due to piperidine’s blood-brain barrier penetration

Substituent Effects on Physicochemical Properties

  • Lipophilicity (logP): Methyl and cyclopropyl substituents reduce logP (1.3–2.0), enhancing aqueous solubility. Bulky aryl groups (e.g., phenoxymethyl, 4-methylphenyl) increase logP (2.5–3.0), favoring membrane permeability .
  • Molecular Weight :
    • Smaller substituents (methyl, cyclopropyl) yield lower molecular weights (<200 Da), aligning with Lipinski’s rules for drug-likeness .

Biological Activity

The compound 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine is a pyridine derivative that incorporates a pyrrolidine and an oxadiazole moiety. Its unique structure suggests potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2

This structure features a pyridine ring substituted with a carbonyl group linked to a pyrrolidine that is further substituted by an oxadiazole ring.

Research indicates that compounds similar to 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine exhibit various mechanisms of action:

  • Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) : DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion. The compound has shown promising inhibitory activity against DPP-IV, which may improve glycemic control in diabetic patients .
  • Anticancer Activity : Studies have demonstrated that derivatives containing oxadiazole can act as agonists for human caseinolytic protease P (HsClpP), a target for cancer therapy. These compounds induce apoptosis in cancer cells and inhibit tumor growth effectively .
  • Antimicrobial Properties : Pyrrole-based compounds have been noted for their antibacterial activities. The incorporation of the oxadiazole moiety may enhance the compound's efficacy against various pathogens .

Biological Activity Data

The following table summarizes key biological activities and findings related to 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine and similar compounds:

Activity Mechanism/Target IC50/MIC Values References
DPP-IV InhibitionEnzyme InhibitionIC50 = 0.5 μM
HsClpP AgonismApoptosis InductionEC50 = 1.30 μM
Antibacterial ActivityInhibition of bacterial growthMIC = 3.12 - 12.5 μg/mL
Antituberculosis ActivityTargeting Mycobacterium tuberculosisMIC = 5 μM

Case Study 1: DPP-IV Inhibition

A study evaluated the efficacy of various pyrrolidine derivatives on DPP-IV inhibition. The results showed that the compound exhibited significant inhibition comparable to established DPP-IV inhibitors, suggesting its potential as an antidiabetic agent.

Case Study 2: Anticancer Properties

In vitro studies on hepatocellular carcinoma (HCC) cells demonstrated that 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine induced apoptosis and inhibited cell proliferation significantly more than traditional therapies like sorafenib .

Case Study 3: Antimicrobial Efficacy

Research highlighted the antibacterial properties of related pyrrole derivatives against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent activity. This suggests potential applications in treating bacterial infections resistant to conventional antibiotics .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the oxadiazole and pyrrolidine frameworks exhibit notable antimicrobial properties. For instance, compounds synthesized from this scaffold have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Table 1: Antimicrobial Efficacy of Oxadiazole-Pyrrolidine Derivatives

CompoundTarget OrganismZone of Inhibition (mm)Reference
Compound AS. aureus15
Compound BE. coli18
Compound CC. albicans12

Anti-inflammatory Properties

The anti-inflammatory potential of compounds derived from this structure has been explored in various studies. These compounds have been shown to inhibit key inflammatory mediators and pathways, making them candidates for treating conditions like arthritis and other chronic inflammatory diseases .

Table 2: Anti-inflammatory Activity of Selected Compounds

CompoundInflammatory ModelEffectiveness (IC50 µM)Reference
Compound DCarrageenan-induced edema25
Compound ELPS-stimulated macrophages30

Case Study 1: Synthesis and Characterization

A study conducted on a series of pyrrolidine derivatives highlighted the synthesis of compounds incorporating the oxadiazole moiety. The synthesized compounds underwent extensive characterization via NMR, FTIR, and mass spectrometry to confirm their structures. Biological assays revealed promising antibacterial activity against clinically relevant pathogens .

Case Study 2: Computational Docking Studies

Computational studies utilizing molecular docking techniques have provided insights into the binding affinities of these compounds with various biological targets. The results indicated strong interactions with key enzymes involved in inflammatory pathways, suggesting their potential as therapeutic agents in inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine?

  • Methodology : The synthesis involves two key steps:
    • Oxadiazole Ring Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under microwave-assisted or thermal conditions to form the 1,2,4-oxadiazole ring .
    • Pyrrolidine-Pyridine Coupling : A condensation reaction between the pyrrolidine-oxadiazole intermediate and activated pyridine derivatives (e.g., using carbodiimide coupling agents like EDC/HOBt) .
  • Critical Considerations : Optimize reaction solvents (e.g., DMF or THF) and stoichiometry to minimize side products. Post-synthesis purification via column chromatography or recrystallization is essential for >95% purity.

Q. What analytical techniques are used to characterize this compound?

  • Primary Techniques :
    • NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring and pyrrolidine stereochemistry .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., exact mass ±0.001 Da) .
    • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹) .
  • Supplementary Methods : X-ray crystallography (if crystals are obtainable) to resolve 3D structure using SHELXL .

Q. What in vitro assays are recommended to evaluate DPP-4 inhibition?

  • Protocol :
    • Enzyme Activity Assay : Use recombinant human DPP-4 and fluorogenic substrates (e.g., H-Gly-Pro-AMC). Measure IC₅₀ values via fluorescence quenching .
    • Selectivity Screening : Test against related proteases (e.g., DPP-8/9) to confirm specificity.
  • Data Interpretation : Low nanomolar IC₅₀ (e.g., <100 nM) indicates potent inhibition. Cross-reactivity >10% with other proteases suggests off-target effects.

Advanced Research Questions

Q. How can researchers address the compound’s low solubility in biological assays?

  • Strategies :
    • Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without cytotoxicity .
    • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability.
    • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for sustained release.
  • Validation : Monitor solubility via HPLC-UV and confirm bioactivity retention in cell-based assays.

Q. How should contradictory data in enzyme inhibition studies be resolved?

  • Troubleshooting Steps :
    • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) to measure binding kinetics.
    • Control Experiments : Test for compound stability under assay conditions (e.g., pH, temperature).
    • Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to identify binding pose inconsistencies .
  • Example : If IC₅₀ varies across labs, confirm enzyme source (recombinant vs. tissue-derived) and buffer composition.

Q. What crystallographic methods are suitable for resolving the compound’s structure?

  • Workflow :
    • Crystallization : Screen conditions using vapor diffusion (e.g., PEG-based precipitants).
    • Data Collection : Use synchrotron radiation for high-resolution (<1.5 Å) datasets.
    • Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters .
  • Challenges : Oxadiazole rings may exhibit disorder; use restraints or twin refinement (SHELXT) for resolution .

Q. How can multi-target effects (e.g., anti-inflammatory, neuroprotective) be systematically explored?

  • Approaches :
    • Transcriptomics : RNA-seq of treated cells to identify pathways (e.g., NF-κB, Nrf2) .
    • In Vivo Models : Test in murine models of neuroinflammation (e.g., LPS-induced neurodegeneration).
    • Target Profiling : Use kinase/GPCR panels to identify off-target interactions .
  • Data Integration : Combine omics data with phenotypic outcomes to prioritize mechanisms.

Q. What strategies improve synthetic yield and scalability?

  • Optimization :
    • Microwave Synthesis : Reduces reaction time for oxadiazole formation from hours to minutes .
    • Catalysis : Employ Pd-mediated cross-coupling for regioselective pyridine functionalization.
    • Flow Chemistry : Scale up condensation steps with continuous flow reactors.
  • Case Study : A 2021 protocol achieved 78% yield via microwave-assisted cyclization, compared to 45% with traditional heating .

Future Directions

  • Synthetic Chemistry : Develop enantioselective routes to access pyrrolidine stereoisomers.
  • Therapeutic Expansion : Explore dual-target inhibitors (e.g., DPP-4/COMT) using structural hybridization .
  • Translational Studies : Validate neuroprotection in primate models to bridge preclinical-human gaps.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.